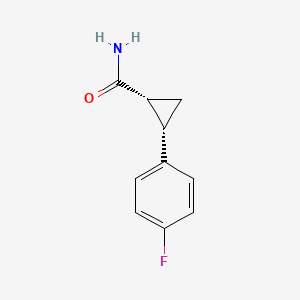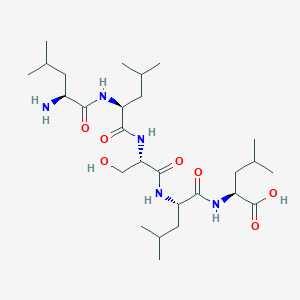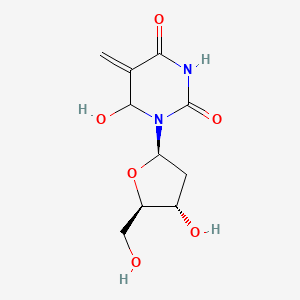![molecular formula C10H26Cl2Si2Sn B14238854 [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] CAS No. 355018-29-0](/img/structure/B14238854.png)
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon and tin atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] typically involves the reaction of dichlorostannane with ethyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or hexane to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Analyse Chemischer Reaktionen
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced silicon-tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-tin oxides, while reduction could produce silicon-tin hydrides.
Wissenschaftliche Forschungsanwendungen
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotin compounds. Its unique structure makes it valuable in studying the reactivity and bonding of silicon and tin atoms.
Biology: Research is ongoing to explore its potential biological activity, including its interactions with biomolecules and possible applications in drug development.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as coatings and composites, due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] exerts its effects involves interactions at the molecular level. The silicon and tin atoms within the compound can form bonds with other elements, leading to various chemical transformations. These interactions are influenced by the electronic and steric properties of the compound, which determine its reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, tris(trimethylsilyl)silane offers unique reactivity due to its silicon-hydrogen bonds.
Bis-PEG-18 methyl ether dimethyl silane: Commonly used in cosmetics, this compound is valued for its moisturizing and conditioning properties.
Dimethylsilanediol: Another organosilicon compound, dimethylsilanediol is used in various industrial applications, including as a precursor for silicone polymers.
The uniqueness of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
Eigenschaften
CAS-Nummer |
355018-29-0 |
|---|---|
Molekularformel |
C10H26Cl2Si2Sn |
Molekulargewicht |
392.10 g/mol |
IUPAC-Name |
[dichloro-[[ethyl(dimethyl)silyl]methyl]stannyl]methyl-ethyl-dimethylsilane |
InChI |
InChI=1S/2C5H13Si.2ClH.Sn/c2*1-5-6(2,3)4;;;/h2*2,5H2,1,3-4H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PFGWIGVWCBXKFG-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Si](C)(C)C[Sn](C[Si](C)(C)CC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)

![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)



![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)

![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)


![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
